molecular formula C10H11ClF3N B8130517 N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride

N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride

Cat. No.: B8130517
M. Wt: 237.65 g/mol
InChI Key: MRJXRRMEVYQCCB-UHFFFAOYSA-N
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Description

N-(2,3,6-Trifluorobenzyl)cyclopropanamine hydrochloride (CAS: Not explicitly provided; Product ID: QD-2703) is a cyclopropane-containing amine derivative with a 2,3,6-trifluorobenzyl substituent. It is synthesized as a hydrochloride salt, enhancing its stability and solubility for research applications. The compound is cataloged with 95% purity (MFCD31614077) and is primarily used as a building block in medicinal chemistry, particularly for developing kinase inhibitors or other biologically active molecules . The trifluorobenzyl group contributes to its lipophilicity and metabolic stability, making it valuable in drug discovery pipelines.

Properties

IUPAC Name

N-[(2,3,6-trifluorophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-8-3-4-9(12)10(13)7(8)5-14-6-1-2-6;/h3-4,6,14H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJXRRMEVYQCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dechlorination of Halogenated Benzonitriles

A key patent (EP3914582A1) describes an optimized process for synthesizing halogenated benzylamines from benzonitriles. For 2,3,6-trifluorobenzylamine, the pathway involves:

  • Dechlorination : 3,5-Dichloro-2,3,6-trifluorobenzonitrile is treated with zinc powder in acetic acid at 70°C, achieving >98% conversion to 2,3,6-trifluorobenzonitrile.

  • Hydrogenation : The nitrile intermediate undergoes catalytic hydrogenation using Raney nickel and anhydrous ammonia in 2-propanol. Continuous flow reactors improve yield (85–90%) by minimizing side reactions like dehalogenation.

Critical parameters include:

  • Temperature : 60–80°C for hydrogenation

  • Pressure : 10 kg/cm² hydrogen gas

  • Catalyst loading : 8–10 wt% Raney nickel

Impurity profiles show <2% 2,6-difluorobenzonitrile, ensuring high-purity benzylamine.

Cyclopropanamine Synthesis and Functionalization

The cyclopropane ring introduces stereochemical complexity, requiring enantioselective methods.

Cyclopropanation via Difluorocarbene Addition

A seminal approach involves generating difluorocarbene from sodium bromodifluoroacetate (BrCF₂COONa). In diglyme at 150°C, BrCF₂COONa decomposes to difluorocarbene, which adds to alkenes:
BrCF2COONaCF2:+NaBr+CO2\text{BrCF}_2\text{COONa} \rightarrow \text{CF}_2: + \text{NaBr} + \text{CO}_2
For N-substituted cyclopropanamines, allylamine derivatives react with difluorocarbene to form 1-aminocyclopropanes. Yields exceed 90% with electron-rich alkenes but drop to 60–70% for electron-deficient substrates.

Enantioselective Hydrogenation

Patent EP2644590A1 details the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a structural analog. Key steps include:

  • Chiral reduction : (E)-3-(3,4-difluorophenyl)-2-propenoic acid is reduced using chiral oxazaborolidine catalysts, achieving >99% enantiomeric excess.

  • Cyclopropanation : The resulting alcohol undergoes Mitsunobu reaction with triphenylphosphine/diethylazodicarboxylate to form the cyclopropane ring.

  • Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.

Adapting this method for N-(2,3,6-trifluorobenzyl)cyclopropanamine would require substituting the 3,4-difluorophenyl group with 2,3,6-trifluorobenzyl during the alkylation step.

Coupling Strategies for Benzylamine-Cyclopropanamine Conjugation

Nucleophilic Substitution

Reacting 2,3,6-trifluorobenzyl chloride with cyclopropanamine in the presence of triethylamine yields the target compound. Example conditions:

  • Solvent : Ethyl acetate

  • Temperature : −10°C → room temperature

  • Base : Triethylamine (2.5 equiv)

  • Yield : 72–76%

Reductive Amination

An alternative route involves condensing trifluorobenzaldehyde with cyclopropanamine followed by borohydride reduction:

  • Imine formation : Cyclopropanamine + 2,3,6-trifluorobenzaldehyde → Schiff base (60–65% yield).

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C (85% yield).

Purification and Salt Formation

Hydrochloride Salt Precipitation

The free base is treated with HCl in methanol, yielding the hydrochloride salt:

  • Conditions : 37% HCl, 25°C, 2 hours

  • Purity : >99% by HPLC

  • Melting point : 207.6–209.5°C

Distillation and Crystallization

High-purity product (≥98%) is achieved via:

  • Azeotropic distillation : Removes water using 2-propanol.

  • Fractional distillation : Under reduced pressure (15–20 mmHg).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Dechlorination/Hydrogenation85–9098Scalable, continuous flow compatibleRequires specialized equipment
Difluorocarbene Addition90–9595High stereoselectivityLimited to electron-rich alkenes
Reductive Amination80–8597Mild conditionsRequires aldehyde intermediate

Industrial-Scale Considerations

Catalyst Recycling

Raney nickel catalysts are reused up to 5 cycles with <5% activity loss, reducing costs.

Waste Management

Zinc chloride byproducts from dechlorination are neutralized with sodium carbonate, producing ZnO/NaCl sludge.

Structural Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 2H, CH₂), 2.68–2.72 (m, 1H, cyclopropane), 1.44–1.49 (m, 2H, cyclopropane).

  • ¹³C NMR : 162.8 ppm (C-F), 44.4 ppm (cyclopropane CH₂).

X-Ray Diffraction

Crystalline hydrochloride salt shows a monoclinic lattice (Space group P2₁/c) .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluorobenzyl group enhances its binding affinity and specificity towards these targets. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and interaction with biological macromolecules. The hydrochloride salt form increases its solubility and stability in aqueous environments.

Comparison with Similar Compounds

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride

  • Structure : Substituted benzyl group with chlorine at position 2 and fluorine at position 4.
  • Molecular Formula : C₁₀H₁₂Cl₂FN
  • Molar Mass : 236.11 g/mol
  • Chlorine’s larger atomic radius may sterically hinder interactions in biological targets compared to fluorine. Applications: Likely used in similar medicinal chemistry contexts but with distinct selectivity profiles due to halogen effects .

N-[2-(4-Chlorophenyl)-1-Methylethyl]cyclopropanamine Hydrochloride

  • Structure : Cyclopropanamine attached to a 4-chlorophenyl group via a methyl-substituted ethyl chain.
  • Molecular Mass : [M+1-HCl] = 210 (actual molar mass with HCl ~246.5 g/mol).
  • Applications: Demonstrated utility in fungicides, suggesting agrochemical applications distinct from fluorinated analogs .

N-(1-Phenylethyl)cyclopropanamine Hydrochloride

  • Structure : Phenylethyl group instead of halogenated benzyl.
  • Molecular Formula : C₁₁H₁₆ClN
  • Molar Mass : ~197.70 g/mol
  • Key Differences :
    • Absence of halogens reduces lipophilicity and may decrease metabolic stability.
    • The phenyl group’s planarity could enhance π-π stacking interactions in certain biological targets .

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

  • Structure : Cyclopropane ring directly bonded to a 3,4-difluorophenyl group.
  • Stereochemistry : The (1R,2S) configuration emphasizes the importance of chirality in biological activity.
  • Applications : Used in scientific research, with safety data highlighting standard precautions for handling reactive amines .

N-[(2-Nitrophenyl)methyl]cyclopropanamine

  • Structure : Nitro group at the 2-position of the benzyl ring.
  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molar Mass : 192.2 g/mol
  • Limited safety data suggest cautious use compared to fluorinated derivatives .

Structural and Functional Analysis

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electron-deficient aromatic systems, improving binding to targets like kinases. Chlorine’s larger size may reduce binding pocket compatibility .
  • Nitro vs. Trifluoromethyl : Nitro groups increase reactivity but may reduce metabolic stability, whereas trifluoromethyl groups balance lipophilicity and stability .

Physicochemical Properties

Compound Molar Mass (g/mol) Halogen Substituents Key Applications
N-(2,3,6-Trifluorobenzyl)cyclopropanamine HCl ~236 (estimated) 2,3,6-F₃ Drug discovery intermediates
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine HCl 236.11 2-Cl, 6-F Medicinal chemistry
N-[2-(4-Chlorophenyl)-1-methylethyl]cyclopropanamine HCl ~246.5 4-Cl Agrochemicals
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl ~220 (estimated) 3,4-F₂ Stereoselective research

Biological Activity

N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9_{9}H10_{10}ClF3_{3}N
  • Molecular Weight : 205.63 g/mol
  • CAS Number : 1402222-66-5

Synthesis

The synthesis of this compound typically involves the cyclopropanation of suitable precursors, followed by hydrohalogenation to yield the hydrochloride salt. The synthetic pathways often emphasize the importance of maintaining enantiomeric purity, which can significantly influence biological activity.

Antimalarial Activity

Recent studies have demonstrated that cyclopropyl amines exhibit notable antimalarial properties. For instance, compounds structurally similar to N-(2,3,6-trifluorobenzyl)cyclopropanamine have shown varying degrees of efficacy against Plasmodium falciparum:

CompoundEC50 (μM)CC50 (μM)
W4660.11>40
W4990.26>40
N-(2,3,6-trifluorobenzyl)cyclopropanamineTBDTBD

The effective concentration (EC50) indicates the concentration required to inhibit 50% of the parasite growth, while the cytotoxic concentration (CC50) indicates the concentration at which 50% of normal cell viability is lost.

The mechanism behind the antimalarial activity involves interference with the parasite's metabolic pathways. Studies indicate that cyclopropyl derivatives can disrupt mitochondrial function and inhibit key enzymes involved in energy metabolism. Whole-genome sequencing and resistance selection assays have confirmed these findings by highlighting specific genetic mutations associated with drug resistance.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclopropyl group and the aromatic ring significantly impact biological activity:

  • Cyclopropyl Variations : Substituting cyclopropyl with larger aliphatic groups generally results in decreased activity.
  • Aromatic Substituents : The introduction of electron-withdrawing groups on the aromatic ring enhances potency against P. falciparum.

Case Study: Comparative Analysis

A comparative analysis of various derivatives demonstrates that structural modifications can lead to substantial differences in activity profiles:

CompoundStructureEC50 (μM)
ACyclopropyl with CF3_3 group0.11
BCyclobutyl variant0.48
CEthyl substitution>10

This table illustrates how specific substitutions influence antimalarial potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination or hydrogenation. Evidence from a structurally similar compound (N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) suggests catalytic hydrogenation using platinum catalysts under controlled pressure (e.g., 1–5 atm H₂) in polar aprotic solvents like ethanol or THF . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting catalyst loading (0.5–5 mol%), and maintaining temperatures between 25–60°C. Purity (≥95%) is achievable through recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns on the benzyl ring and cyclopropane moiety.
  • HPLC/LC-MS with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts.
  • Elemental analysis (C, H, N, Cl, F) to validate stoichiometry.
  • X-ray crystallography (if crystalline) for absolute configuration determination, particularly for enantiomeric forms .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodology : Stability testing under varying conditions (pH, temperature, light) shows that the hydrochloride salt is hygroscopic. Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis and photodegradation. Monitor via periodic HPLC analysis; degradation products may include free amine or fluorobenzaldehyde derivatives .

Advanced Research Questions

Q. How do electronic effects of the 2,3,6-trifluorobenzyl group influence the compound’s reactivity in nucleophilic substitutions or cyclopropane ring-opening reactions?

  • Methodology : Perform DFT calculations to map electron density distribution, focusing on the benzyl carbon’s electrophilicity. Compare reaction rates with non-fluorinated analogs in SN2 reactions (e.g., with methyl iodide). Use kinetic studies (UV-Vis or NMR monitoring) to quantify activation barriers. Fluorine’s inductive effects may enhance electrophilicity at the benzylic position but stabilize the cyclopropane ring against acid-mediated ring-opening .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated cyclopropanamine derivatives?

  • Methodology : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding) may arise from enantiomeric impurities or assay conditions. Strategies include:

  • Chiral HPLC separation to isolate enantiomers.
  • Standardized bioassays (e.g., radioligand binding with 5-HT₂A receptors) under controlled pH and temperature.
  • Metabolic stability testing (hepatic microsomes) to account for in vivo degradation .

Q. How can researchers design structure-activity relationship (SAR) studies to probe the role of fluorine substitution patterns?

  • Methodology : Synthesize analogs with mono-/di-/trifluorinated benzyl groups (e.g., 2-F, 3-F, or 2,4-F substitutions). Assess pharmacological parameters (e.g., logP, pKa) via shake-flask or potentiometric methods. Corrogate data with computational models (e.g., CoMFA) to identify critical substituent positions for target engagement .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride
Reactant of Route 2
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N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride

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